CRBN Binding Affinity of the Thalidomide-5-CH2-NH2 Scaffold Relative to Thalidomide and Its Clinical Analogs
The parent scaffold of Thalidomide-5-CH2-NH2 hydrochloride, namely thalidomide, exhibits a CRBN binding affinity (Ki) of 249.20 nM, as determined by competitive fluorescence polarization titration against a Cy5-labeled thalidomide probe [1]. In the same assay, the clinically approved IMiDs lenalidomide and pomalidomide show improved affinities with Ki values of 177.80 nM and 156.60 nM, respectively [1]. While direct binding data for the 5-aminomethyl derivative is not reported, the C5 position is a known tolerant site for functionalization in thalidomide, with C5-CH3 substitution retaining CRBN binding capacity [2]. This class-level inference suggests that Thalidomide-5-CH2-NH2 hydrochloride likely maintains comparable CRBN engagement, a prerequisite for effective PROTAC development, while offering a unique amine conjugation handle.
| Evidence Dimension | CRBN Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; inferred from scaffold |
| Comparator Or Baseline | Thalidomide: Ki = 249.20 nM; Lenalidomide: Ki = 177.80 nM; Pomalidomide: Ki = 156.60 nM |
| Quantified Difference | N/A (inference based on scaffold tolerance at C5) |
| Conditions | Fluorescence polarization competitive binding assay using human DDB1-CRBN complex and Cy5-thalidomide probe |
Why This Matters
Understanding the baseline CRBN affinity of the scaffold is essential for selecting a ligand that will not compromise the ternary complex formation required for efficient PROTAC-mediated degradation.
- [1] Fischer, E.S., et al. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 2014, 512, 49-53. Extended Data Fig. 4. View Source
- [2] Fischer, E.S., et al. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 2014, 512, 49-53. Extended Data Fig. 3. View Source
